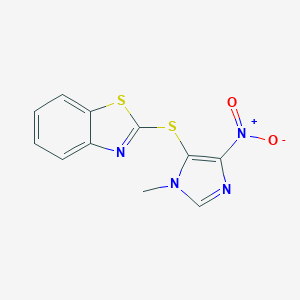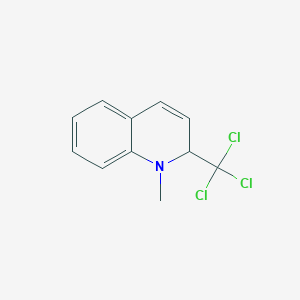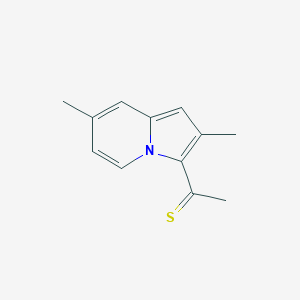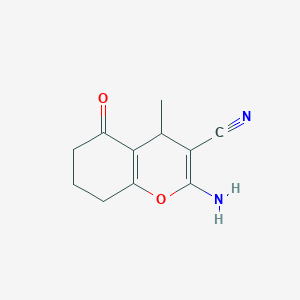
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole is a complex organic compound that features both an imidazole and a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then reacted with benzothiazole derivatives under specific conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The imidazole and benzothiazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzothiazole rings.
Aplicaciones Científicas De Investigación
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-nitro-1H-imidazole
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 4-(1-methyl-4-nitro-1H-imidazol-5-yl)-morpholine
Uniqueness
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
80890-05-7 |
|---|---|
Fórmula molecular |
C11H8N4O2S2 |
Peso molecular |
292.3g/mol |
Nombre IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N4O2S2/c1-14-6-12-9(15(16)17)10(14)19-11-13-7-4-2-3-5-8(7)18-11/h2-6H,1H3 |
Clave InChI |
WVRCLOQDSRMFMU-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
SMILES canónico |
CN1C=NC(=C1SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinol](/img/structure/B432528.png)


![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)






![1',5'-dimethyl-2'-phenyl-4-(phenyldiazenyl)-2',3'-dihydro-3'-oxo-3,4'-bi[1H-pyrazole]-5-amine](/img/structure/B432732.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
